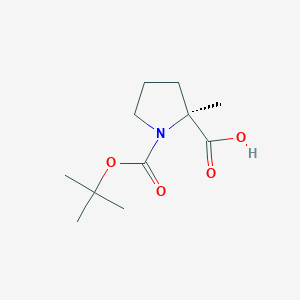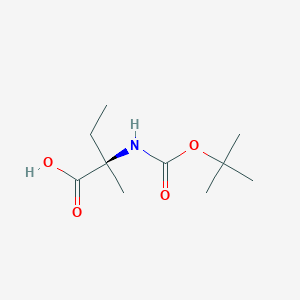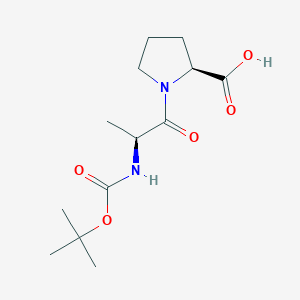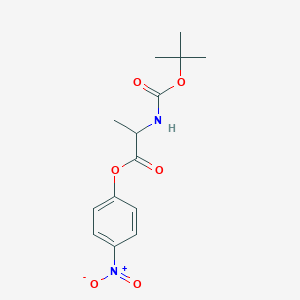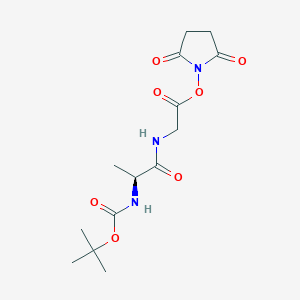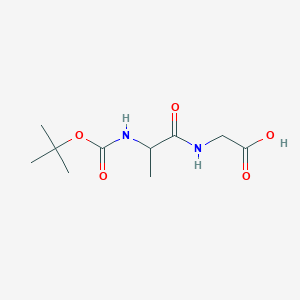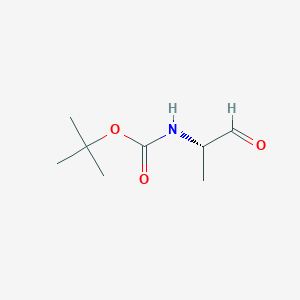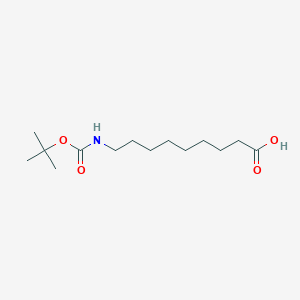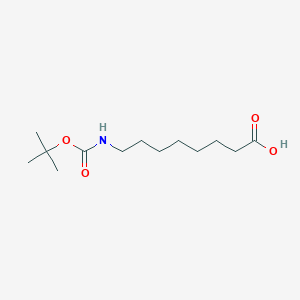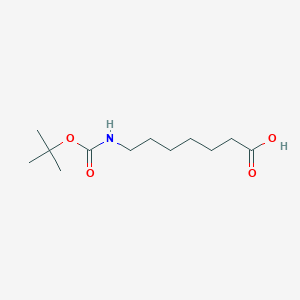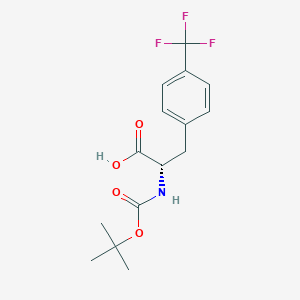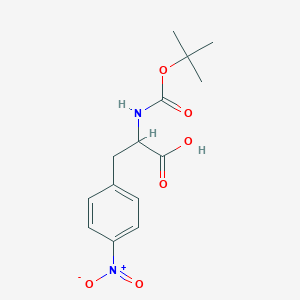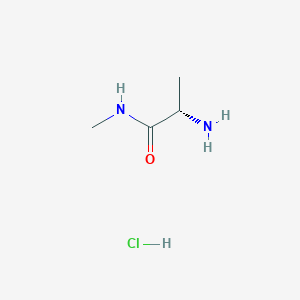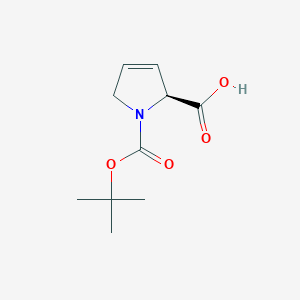
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid
描述
(S)-1-(tert-Butoxycarbonyl)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213,23 g/mole. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Boc-3,4-Dehydro-L-proline is primarily used in solid-phase peptide synthesis (SPPS) to make peptides . It serves as an N-terminal protected amino acid, which means it prevents unwanted side reactions during peptide synthesis .
Mode of Action
The compound interacts with its targets by serving as an alternate substrate of the amino acid oxidase, NikD . This interaction allows it to participate in the synthesis of peptides containing 3,4-Dehydro-L-proline .
Biochemical Pathways
The primary biochemical pathway that Boc-3,4-Dehydro-L-proline is involved in is the peptide synthesis pathway . By serving as an alternate substrate for the amino acid oxidase NikD, it contributes to the formation of peptides containing 3,4-Dehydro-L-proline .
Pharmacokinetics
Given its use in peptide synthesis, it’s likely that its absorption, distribution, metabolism, and excretion (adme) properties would be influenced by the specific context of the peptide synthesis process .
Result of Action
The primary result of Boc-3,4-Dehydro-L-proline’s action is the production of peptides containing 3,4-Dehydro-L-proline . These peptides could have a variety of biological effects, depending on their specific sequences and structures .
Action Environment
The action of Boc-3,4-Dehydro-L-proline is highly dependent on the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can all influence the efficacy and stability of Boc-3,4-Dehydro-L-proline .
属性
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIGSRMSSCUMAZ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC=C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350890 | |
| Record name | Boc-3,4-Dehydro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51154-06-4 | |
| Record name | Boc-3,4-Dehydro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-tert-Boc-3-4-dehydro-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of Boc-3,4-Dehydro-L-proline in organic synthesis?
A: Boc-3,4-Dehydro-L-proline serves as a valuable building block in peptide and heterocyclic chemistry. Its unique structure, featuring a double bond within the pyrrolidine ring, allows for various chemical transformations. [, ] For instance, it serves as a crucial starting material for synthesizing unnatural amino acids like (2S,3R,4R)-4-chloro-3-hydroxyproline. [] This particular amino acid exhibits stability in mildly basic conditions, suggesting potential applications in peptide modifications or drug design where stability is crucial.
Q2: Are there any advancements in the synthesis of Boc-3,4-Dehydro-L-proline?
A: Yes, recent research highlights the development of a highly efficient flow reactor process for synthesizing the methyl ester derivative of Boc-3,4-Dehydro-L-proline, specifically N-Boc-3,4-dehydro-l-proline methyl ester. [] This flow reactor approach offers advantages over traditional batch synthesis, potentially leading to improved yields, reduced reaction times, and scalability for larger-scale production.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


